molecular formula C16H16N2O5S B3496059 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(methylsulfonyl)amino]benzamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(methylsulfonyl)amino]benzamide

Cat. No.: B3496059
M. Wt: 348.4 g/mol
InChI Key: IRPCQGBTROJCBE-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(methylsulfonyl)amino]benzamide: is a synthetic organic compound characterized by its unique structural features, including a benzodioxin ring and a benzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(methylsulfonyl)amino]benzamide typically involves multiple steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Amidation Reaction: The benzodioxin derivative is then subjected to an amidation reaction with 4-aminobenzamide. This step often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

    Sulfonylation: The final step involves the introduction of the methylsulfonyl group. This can be achieved by reacting the intermediate with methylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the amide bond or the sulfonyl group, potentially yielding amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions may involve reagents like sodium methoxide (NaOMe).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines or thiols.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(methylsulfonyl)amino]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug discovery and development.

Medicine

In medicine, research focuses on its potential therapeutic effects. It may be investigated for anti-inflammatory, anticancer, or antimicrobial activities. Its ability to interact with specific biological targets makes it a promising lead compound for new drug candidates.

Industry

Industrially, the compound could be used in the development of specialty chemicals, including pharmaceuticals and agrochemicals. Its structural features allow for the design of molecules with specific properties tailored to various applications.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(methylsulfonyl)amino]benzamide involves its interaction with molecular targets such as enzymes or receptors. The benzodioxin ring may facilitate binding to hydrophobic pockets, while the sulfonyl and amide groups can form hydrogen bonds with active site residues. This interaction can modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-aminobenzamide: Lacks the methylsulfonyl group, which may affect its biological activity and solubility.

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(methylamino)benzamide: Contains a methylamino group instead of the methylsulfonyl group, potentially altering its reactivity and interaction with biological targets.

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(ethylsulfonyl)benzamide: Similar structure but with an ethylsulfonyl group, which may influence its pharmacokinetic properties.

Uniqueness

The presence of the methylsulfonyl group in N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(methylsulfonyl)amino]benzamide distinguishes it from similar compounds. This group can enhance the compound’s solubility and stability, potentially improving its bioavailability and efficacy in biological systems.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(methanesulfonamido)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c1-24(20,21)18-12-4-2-11(3-5-12)16(19)17-13-6-7-14-15(10-13)23-9-8-22-14/h2-7,10,18H,8-9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRPCQGBTROJCBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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